![molecular formula C23H22N4O4S B2421942 (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946276-25-1](/img/structure/B2421942.png)
(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Molecular Structure Analysis
The molecular structure of this compound was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety has been widely utilized in the development of medicinal scaffolds. Researchers have explored its potential in designing compounds with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . Given the compound’s unique structure, it could serve as a pharmacophore for drug discovery. Its combination of oxazole and triazole rings may offer novel interactions with biological targets.
Anti-Inflammatory and Analgesic Agents
Pyrazole derivatives are known for their pharmacological profile, including anti-inflammatory and analgesic properties. Incorporating the pyrazole ring into drug molecules has led to the development of agents used to manage pain and inflammation . The compound’s hybrid structure could contribute to these therapeutic effects.
Vasodilators and Cardiovascular Applications
Certain pyrazole-containing drugs act as vasodilators, helping to widen blood vessels and improve blood flow. These compounds are relevant in cardiovascular medicine. The compound’s triazole and oxazole moieties might enhance its vasodilatory potential .
Anticancer Strategies
The 1,2,3-triazole scaffold has demonstrated promise in anticancer research. Researchers have explored its use in developing novel chemotherapeutic agents. The compound’s unique combination of heterocycles could contribute to its cytotoxic effects against cancer cells .
Antimicrobial and Antifungal Properties
Hydrazones, a class of compounds that includes our target molecule, exhibit antimicrobial and antifungal activities. These properties are valuable for combating infections. The compound’s specific substitution patterns may influence its effectiveness against pathogens .
Materials Science and Coordination Chemistry
Beyond medicinal applications, the compound’s structural features make it interesting for materials science and coordination chemistry. Researchers could explore its coordination behavior with metal ions or its potential as a ligand in catalysis or materials synthesis .
Mechanism of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14-21(25-26-27(14)17-6-5-7-19(12-17)32-4)23(28)30-13-20-15(2)31-22(24-20)16-8-10-18(29-3)11-9-16/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPAGFGCDXIXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate |
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